1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1699454-68-6 . It has a molecular weight of 257.33 . The compound is usually in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyloxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The IUPAC name of the compound is 1-(tert-butoxycarbonyl)-3,3-dimethylpiperidine-2-carboxylic acid . The InChI code for the compound is 1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-13(4,5)9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) .Chemical Reactions Analysis
The compound could be involved in reduction reactions . Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3), a weaker reducing agent than lithium aluminum hydride .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 257.33 .Scientific Research Applications
Use as a Protecting Group in Organic Synthesis
The compound is used as a protecting group in organic synthesis . The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Application in Peptide Synthesis
The compound is used in peptide synthesis . The Boc group is used as a protecting group for amines in organic synthesis . The Boc-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .
Use in the Formation of Amino Acid Ionic Liquids
The compound has been used in the formation of amino acid ionic liquids . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
Use in Bio-Organic Synthesis
The compound has applications in bio-organic synthesis . The thermodynamic feasibility of the processes was investigated to augment work in the laboratory in view of the large number of applications including bio-organic synthesis .
Application in Tissue Engineering
The compound has potential applications in tissue engineering . The reactions to form stable NCAs’ was found to increase with peptide length, which could be beneficial in tissue engineering applications .
Use in Cancer Research
The compound has been used in cancer research . CCG-1423, a compound that suppresses several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions, is related to this compound .
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its synthesis and potential applications. The use of the tert-butyloxycarbonyl (Boc) group as a protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This suggests potential applications in the field of peptide synthesis.
Mechanism of Action
Target of Action
The primary target of the compound, also known as 1-Boc-3,3-dimethyl-piperidine-4-carboxylic acid, is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .
Mode of Action
The compound interacts with its targets (amines) by being added to them under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The compound can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Biochemical Pathways
The compound affects the biochemical pathway of amine synthesis . By acting as a protecting group, it prevents unwanted reactions involving the amines during the synthesis process . The compound can be selectively removed from the amines when no longer needed, using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the process of adding the compound to amines can be accomplished under aqueous conditions , suggesting that the presence of water is a key factor in its mode of action. Additionally, the removal of the compound from amines can be accomplished with strong acids , indicating that changes in pH can significantly impact its efficacy
properties
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGQPLGHECGNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1C(=O)O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.